molecular formula C10H13NO4 B8507618 (4-Aminomethyl-2-methoxy-phenoxy)acetic Acid

(4-Aminomethyl-2-methoxy-phenoxy)acetic Acid

Cat. No. B8507618
M. Wt: 211.21 g/mol
InChI Key: PNBPHZSXQPLOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminomethyl-2-methoxy-phenoxy)acetic Acid is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Aminomethyl-2-methoxy-phenoxy)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aminomethyl-2-methoxy-phenoxy)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Aminomethyl-2-methoxy-phenoxy)acetic Acid

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-[4-(aminomethyl)-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C10H13NO4/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-4H,5-6,11H2,1H3,(H,12,13)

InChI Key

PNBPHZSXQPLOAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 16 (0.276 g, 0.8 mmol) in MeOH (5 mL) was treated with 10% palladium on carbon (30 mg) and hydrogenated under a balloon of hydrogen for 30 min. The reaction mixture was filtrated and the filtrate was concentrated to give 17 as white solid (0.093 g, 55%) which was used to next step without further purification.
Name
16
Quantity
0.276 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Yield
55%

Synthesis routes and methods II

Procedure details

3.3 g of 2-(2-methoxy-4-cyanophenoxy)-acetic acid are hydrogenated in 90 ml of a 2:1 (by volume) mixture of methanol and 25% aqueous ammonia in the presence of 1.6 g of Raney nickel for 5 hours at room temperature under normal pressure. After filtering off the catalyst, it is washed with methanol and water and the filtrate is then concentrated to dryness. The resulting solid material is triturated with a small amount of water, filtered off and dried over P2O5 in an exsiccator.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.